molecular formula C10H19N5O B13502339 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B13502339
M. Wt: 225.29 g/mol
InChI Key: GEYKHXAPXOOMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a chemical compound with the molecular formula C10H19N5O and a molecular weight of 225.3 g/mol . This compound features an azido group, a piperidine ring, and an acetamide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the reaction of 1-(propan-2-yl)piperidin-4-ylamine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide largely depends on its application. In bioconjugation, the azido group reacts with alkynes to form triazoles, which can link biomolecules together. In pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar compounds to 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide include other azido-containing acetamides and piperidine derivatives. These compounds may share similar reactivity due to the presence of the azido group but can differ in their biological activity and applications. Examples include:

This compound’s unique combination of functional groups makes it a versatile tool in various fields of scientific research.

Properties

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

2-azido-N-(1-propan-2-ylpiperidin-4-yl)acetamide

InChI

InChI=1S/C10H19N5O/c1-8(2)15-5-3-9(4-6-15)13-10(16)7-12-14-11/h8-9H,3-7H2,1-2H3,(H,13,16)

InChI Key

GEYKHXAPXOOMNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.